![molecular formula C12H9N3O B3023565 6-Phenylfuro[2,3-d]pyrimidin-4-amine CAS No. 18031-97-5](/img/structure/B3023565.png)
6-Phenylfuro[2,3-d]pyrimidin-4-amine
Overview
Description
6-Phenylfuro[2,3-d]pyrimidin-4-amine is a chemical compound with the linear formula C12H9N3O . It has a molecular weight of 211.22 . The IUPAC name for this compound is 6-phenylfuro[2,3-d]pyrimidin-4-ylamine . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for 6-Phenylfuro[2,3-d]pyrimidin-4-amine is 1S/C12H9N3O/c13-11-9-6-10 (8-4-2-1-3-5-8)16-12 (9)15-7-14-11/h1-7H, (H2,13,14,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
6-Phenylfuro[2,3-d]pyrimidin-4-amine has a molecular weight of 211.22 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
Antiviral Properties
6-Phenylfuro[2,3-d]pyrimidin-4-amine has been explored for its antiviral activity. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various viruses. While specific mechanisms of action vary, some derivatives have shown promising results in inhibiting viral replication .
Anti-Inflammatory Applications
Inflammation plays a crucial role in various diseases. Scientists have investigated whether 6-Phenylfuro[2,3-d]pyrimidin-4-amine or its derivatives possess anti-inflammatory properties. These studies aim to identify potential therapeutic agents for conditions such as arthritis, asthma, and inflammatory bowel diseases .
Cancer Research
The compound’s unique structure makes it an interesting candidate for cancer research. Researchers have explored its effects on cancer cell lines, studying its potential as an antiproliferative agent. Investigations focus on mechanisms like cell cycle arrest, apoptosis induction, and inhibition of tumor growth .
Kinase Inhibitors
Kinases are essential enzymes involved in cellular signaling pathways. Some derivatives of 6-Phenylfuro[2,3-d]pyrimidin-4-amine exhibit kinase inhibitory activity. These compounds may serve as lead molecules for drug development, particularly in diseases where kinase dysregulation plays a role .
Synthetic Methodology
The synthesis of 6-Phenylfuro[2,3-d]pyrimidin-4-amine and its derivatives has attracted attention. Researchers explore efficient synthetic routes, optimization of reaction conditions, and scalability. Such studies contribute to the development of practical methods for accessing this compound .
Material Science
Beyond biological applications, 6-Phenylfuro[2,3-d]pyrimidin-4-amine derivatives have been investigated for their material properties. Researchers explore their potential as organic semiconductors, light-emitting materials, or components in optoelectronic devices .
These diverse research areas highlight the versatility and potential of 6-Phenylfuro[2,3-d]pyrimidin-4-amine. Keep in mind that this compound is part of a collection of rare and unique chemicals, and further studies are needed to fully understand its capabilities and limitations . If you’d like more information on any specific application, feel free to ask!
properties
IUPAC Name |
6-phenylfuro[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUPXPVKDBPOMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351301 | |
Record name | 6-phenylfuro[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylfuro[2,3-d]pyrimidin-4-amine | |
CAS RN |
18031-97-5 | |
Record name | 6-phenylfuro[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-PHENYLFURO[2,3-D]PYRIMIDIN-4-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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